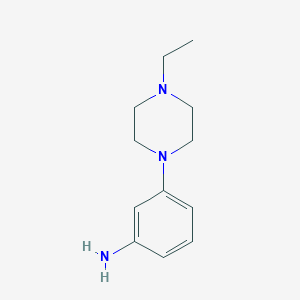

3-(4-Ethylpiperazin-1-yl)aniline

Vue d'ensemble

Description

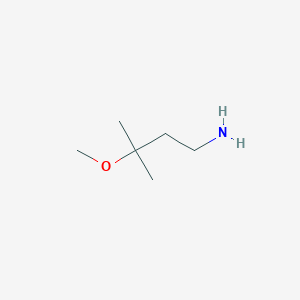

3-(4-Ethylpiperazin-1-yl)aniline, also known as 4-ethylpiperazine-1-aniline, is a heterocyclic compound that belongs to the piperazine family of compounds. It is a white crystalline solid with a melting point of 90-92°C and a molecular weight of 133.22 g/mol. It is soluble in water, alcohol, and ether. 4-ethylpiperazine-1-aniline has a broad range of applications in the fields of medicine, pharmaceuticals, and biotechnology. It has been used as an intermediate for the synthesis of a variety of drugs and other organic compounds.

Applications De Recherche Scientifique

Three-Component Reactions

- One-Pot Synthesis : A study demonstrated a three-component reaction involving arynes, tertiary amines, and nucleophiles to produce tertiary aniline derivatives containing the piperazine motif. This method is efficient for synthesizing biologically significant molecules (Min, Seo, & Ko, 2018).

Antimicrobial Activities

- Eperezolid-like Molecules : Research on the synthesis of eperezolid-like molecules from 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline showed significant anti-Mycobacterium smegmatis activity, highlighting its potential in antimicrobial applications (Yolal et al., 2012).

Biological Evaluation

- Novel Oxadiazole Derivatives : A study synthesized a series of N-substituted anilines and evaluated their antidiabetic, anti-inflammatory, and anticancer activities. This research contributes to developing new therapeutic agents (Kavitha, Kannan, & Gnanavel, 2016).

Inhibitors of Src Kinase Activity

- Optimization of Analogues : Research focused on optimizing quinolinecarbonitrile derivatives to inhibit Src kinase activity, a potential approach for cancer therapy. The study identified potent inhibitors selective for Src over non-Src family kinases (Boschelli et al., 2001).

Hypoxic-cytotoxic Agents

- Quinoxalinecarbonitrile Derivatives : A studydeveloped new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with various basic lateral chains like piperazines and anilines. These compounds showed promising results as hypoxic-cytotoxic agents, with some derivatives exhibiting potent activity (Ortega et al., 2000).

Corrosion Inhibitors

- Synthesis of Schiff Bases : A compound synthesized from 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline showed efficient corrosion inhibition on mild steel in acidic solutions. This finding is significant for materials science, particularly in corrosion protection (Daoud et al., 2014).

Electrochemical Synthesis

- Novel Polymer Synthesis : Research on the electrochemical synthesis of a novel polymer based on aniline derivatives in aqueous solutions demonstrated its potential application in dye-sensitized solar cells, showing a higher energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).

Antimicrobial Activity of Aniline Derivatives

- Pyrazol-4-yl and 2H-Chromene-Based Anilines : A one-pot synthetic method was reported for pyrazol-4-yl and 2H-chromene-based substituted anilines. These compounds showed significant antibacterial and antifungal activity, indicating their potential in antimicrobial research (Banoji et al., 2022).

Rapid Synthesis Techniques

- Microwave Heating for Benzimidazoles : A study utilized microwave heating for rapid synthesis of benzimidazole derivatives, showcasing an efficient method in organic synthesis (Menteşe et al., 2015).

Catalytic Systems for N-Arylated Amines

- Hydroaminomethylation : Research developed an efficient catalytic system for the one-step synthesis of N-arylated amines, highlighting advancements in catalysis and organic synthesis (Zheng & Wang, 2019).

Mécanisme D'action

Target of Action

This compound is a part of the piperazine family, which is a significant branch of heterocyclic compounds

Mode of Action

It’s known that the piperazine ring in the molecule adopts a chair conformation , which could influence its interaction with potential targets.

Action Environment

Factors such as temperature, pH, and presence of other molecules could potentially affect its stability and activity. For instance, it is recommended to store the compound in a dark place under an inert atmosphere .

Analyse Biochimique

Biochemical Properties

3-(4-Ethylpiperazin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Additionally, this compound has been shown to interact with certain receptor proteins, such as G-protein-coupled receptors (GPCRs). These interactions can modulate signal transduction pathways, thereby affecting cellular responses to various stimuli .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving GPCRs. By modulating these pathways, this compound can alter gene expression and cellular metabolism .

In various cell types, including hepatocytes and neuronal cells, this compound has been observed to impact cell proliferation and apoptosis. For example, in hepatocytes, it can induce the expression of detoxifying enzymes, enhancing the cell’s ability to process and eliminate harmful substances . In neuronal cells, it may affect neurotransmitter release and uptake, influencing neural communication and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding to cytochrome P450 enzymes, which can lead to changes in the enzyme’s conformation and activity. This binding can either inhibit or activate the enzyme, depending on the specific context .

Another important mechanism is the interaction of this compound with GPCRs. By binding to these receptors, the compound can influence downstream signaling pathways, leading to changes in gene expression and cellular responses . Additionally, this compound may interact with other biomolecules, such as transport proteins and ion channels, further modulating cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH .

Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function. For example, in in vitro studies, continuous exposure to the compound has been associated with changes in gene expression and metabolic activity . In in vivo studies, long-term administration of this compound has been linked to alterations in organ function and overall health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. As the dosage increases, more pronounced effects can be observed .

Threshold effects have been noted, where a certain dosage level must be reached before significant changes in cellular function occur. At high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity . These effects highlight the importance of careful dosage management in both research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can then undergo further processing, such as conjugation with glucuronic acid or sulfate, to enhance their excretion from the body .

The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels. For instance, the compound’s influence on cytochrome P450 activity can alter the metabolism of other substrates, leading to changes in their concentration and activity within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Additionally, binding proteins can influence the compound’s localization and accumulation within specific cellular compartments .

The distribution of this compound within tissues can also be affected by its physicochemical properties, such as lipophilicity and molecular size. These properties can determine the compound’s ability to penetrate cell membranes and reach its target sites .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity .

Propriétés

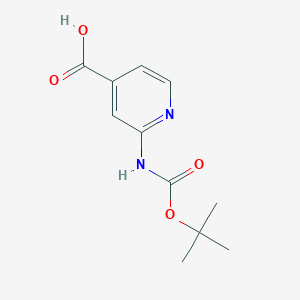

IUPAC Name |

3-(4-ethylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-2-14-6-8-15(9-7-14)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXZLNGWAJYQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)